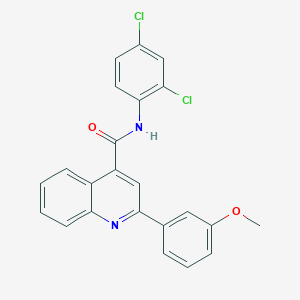
2-(BENZYLSULFANYL)-N~1~-(8-QUINOLYL)BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(BENZYLSULFANYL)-N~1~-(8-QUINOLYL)BENZAMIDE is an organic compound that features a benzylsulfanyl group attached to a benzamide backbone, with an 8-quinolinyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-N~1~-(8-QUINOLYL)BENZAMIDE typically involves the following steps:
Formation of Benzylsulfanyl Intermediate: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction where benzyl chloride reacts with thiourea to form benzylthiourea, which is then hydrolyzed to benzylsulfanyl.
Coupling with Benzamide: The benzylsulfanyl intermediate is then coupled with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of 8-Quinolinyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring, potentially reducing it to tetrahydroquinoline derivatives.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-(BENZYLSULFANYL)-N~1~-(8-QUINOLYL)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2-(BENZYLSULFANYL)-N~1~-(8-QUINOLYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the benzylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity or modulation of receptor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(benzylsulfanyl)-N-(8-quinolinyl)acetamide
- 2-(benzylsulfanyl)-N-(8-quinolinyl)benzenesulfonamide
- 2-(benzylsulfanyl)-N-(8-quinolinyl)benzylamine
Uniqueness
2-(BENZYLSULFANYL)-N~1~-(8-QUINOLYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly suitable for applications in coordination chemistry and materials science, where precise control over molecular interactions is crucial.
Propriétés
Formule moléculaire |
C23H18N2OS |
|---|---|
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
2-benzylsulfanyl-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C23H18N2OS/c26-23(25-20-13-6-10-18-11-7-15-24-22(18)20)19-12-4-5-14-21(19)27-16-17-8-2-1-3-9-17/h1-15H,16H2,(H,25,26) |
Clé InChI |
HFTAGCLKWAFIPD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=CC=CC4=C3N=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=CC=CC4=C3N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B334279.png)
![6-ETHYL-2-{[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B334280.png)
![ethyl 5-[(diethylamino)carbonyl]-2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B334283.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B334285.png)
![2-(2,4-dimethoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B334288.png)



![2-(2,4-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B334294.png)


![Propyl 2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334301.png)
![2-{[(4-Chlorophenoxy)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B334302.png)
